molecular formula C7H8ClN3O2 B1314039 3-Nitrobenzamidine hydrochloride CAS No. 56406-50-9

3-Nitrobenzamidine hydrochloride

Cat. No. B1314039
CAS RN: 56406-50-9
M. Wt: 201.61 g/mol
InChI Key: DKNQVJWYIUJWNC-UHFFFAOYSA-N
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Description

3-Nitrobenzamidine hydrochloride is a light yellow microcrystalline powder . It has been used as a reagent in the synthesis of (Z)-3-benzoylamino-4-dimethylamino-2-oxo-3-butene .


Synthesis Analysis

3-Nitrobenzamidine hydrochloride has been used as a reagent in the synthesis of (Z)-3-benzoylamino-4-dimethylamino-2-oxo-3-butene . It has also been used in the synthesis of an azobenzene amino acid used as a photo-inducible conformational switch in polypeptides .


Molecular Structure Analysis

The linear formula of 3-Nitrobenzamidine hydrochloride is O2NC6H4C(=NH)NH2 · HCl . Its molecular weight is 201.61 .


Physical And Chemical Properties Analysis

3-Nitrobenzamidine hydrochloride is a light yellow microcrystalline powder . Its molecular weight is 201.61 . It is very slightly soluble in hot methanol .

Scientific Research Applications

Nitroxyl Radicals in Medicinal Chemistry

Conjugates of natural compounds with nitroxyl radicals are studied for their pharmacological properties. Introducing a nitroxyl fragment into molecules often leads to enhanced biological activity or selective cytotoxicity, potentially applicable in drug delivery systems and disease treatment. This suggests that "3-Nitrobenzamidine hydrochloride" could have utility in creating pharmacologically active compounds or as a component of drug delivery systems (Grigor’ev, Tkacheva, & Morozov, 2014).

Nitrosamines and Water

Nitrosamines, including N-nitrosodimethylamine (NDMA), are identified as disinfection by-products in water treated with chloramines, posing health risks. This highlights the importance of monitoring and managing nitro compounds in water systems, suggesting a potential area of application for "3-Nitrobenzamidine hydrochloride" in studies related to environmental safety and water treatment (Nawrocki & Andrzejewski, 2011).

Photosensitive Protecting Groups

The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl, in synthetic chemistry indicates the potential use of "3-Nitrobenzamidine hydrochloride" in developing novel protecting groups for photo-labile compounds. Such applications are promising for controlled release in drug delivery systems and the development of light-sensitive synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Nitrated Phenols in the Atmosphere

The study of nitrated phenols, including nitrophenols formed by atmospheric processes, points towards environmental and atmospheric chemistry applications for nitro compounds. "3-Nitrobenzamidine hydrochloride" could be of interest in atmospheric pollution studies, especially regarding the formation and effects of nitrophenols (Harrison et al., 2005).

Safety And Hazards

3-Nitrobenzamidine hydrochloride is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

3-nitrobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNQVJWYIUJWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971847
Record name 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzamidine hydrochloride

CAS RN

56406-50-9
Record name Benzenecarboximidamide, 3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 56406-50-9
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Record name 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrobenzamidinium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.673
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Synthesis routes and methods

Procedure details

7.22 g (135 mmol) of ammonium chloride are reacted analogously to example 1A with 135 mmol of trimethylaluminum (67.5 ml of 2 M solution in hexane) and 10 g (67.51 mmol) of 3-nitrobenzonitrile.
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
U Bratusek, A Meden, J Svete, B Stanovnik - 2003 - arkat-usa.org
… The following amidines were selected: benzamidine hydrochloride 2a, 4-amidinobenzamide hydrochloride 2b, and 3-nitrobenzamidine hydrochloride 2c. Similarly, enaminone 1 …
Number of citations: 7 www.arkat-usa.org
TB Souza, JC Oliver, APB Gomes… - Journal of the Brazilian …, 2018 - SciELO Brasil
A series of new glycosylated 2-aryl-5-amidinobenzimidazoles derived from four different carbohydrates (D-glucose, D-galactose, N-acetyl-D-glucosamine and lactose) were synthesized …
Number of citations: 3 www.scielo.br
WC Francis - 1944 - search.proquest.com
To Dr. George Reiveschel, Jr. for his suggestion of the problem and for his valuable assistance for the year and a half when he was my research director. To Dr. Hoke S, Greene for his …
Number of citations: 0 search.proquest.com
MA Omar, J Conrad, U Beifuss - Tetrahedron, 2014 - Elsevier
The CuI-catalyzed domino reaction between 1-(2-bromophenyl)methanamines and amidines using K 3 PO 4 as the base, pivalic acid as the additive, and aerial oxygen as the oxidant …
Number of citations: 40 www.sciencedirect.com
CE Bell, AY Shaw, F De Moliner, C Hulme - Tetrahedron, 2014 - Elsevier
… Of note, benzamidine and 3-nitrobenzamidine hydrochloride are commercially available, and other amidines were prepared by means of a reported procedure. In summary, the new …
Number of citations: 25 www.sciencedirect.com
A Carotti, M Catto, F Leonetti… - Journal of medicinal …, 2007 - ACS Publications
… Using 3-nitrobenzamidine hydrochloride (2.016 g, 10 mmol), through a procedure similar to that described for 2a‘, 2d‘ was obtained after chromatographic separation (eluent: AcOEt/…
Number of citations: 49 pubs.acs.org
AB Khasanov - 2000 - search.proquest.com
This dissertation consists of the three chapters. The first chapter describes synthesis of new water-soluble receptors for alkylguanidinium ions. Among them is a receptor which binds …
Number of citations: 2 search.proquest.com
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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